molecular formula C8H12N2O B1527276 2-(Propan-2-yloxy)pyridin-4-amine CAS No. 1247371-36-3

2-(Propan-2-yloxy)pyridin-4-amine

Cat. No.: B1527276
CAS No.: 1247371-36-3
M. Wt: 152.19 g/mol
InChI Key: DUISQAUONICSBN-UHFFFAOYSA-N
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Description

2-(Propan-2-yloxy)pyridin-4-amine is a pyridine derivative featuring an amine group at the 4-position and a propan-2-yloxy (isopropyl ether) substituent at the 2-position. These compounds often exhibit biological activity due to their ability to interact with enzymes or receptors, making them valuable in pesticide and drug development .

Properties

IUPAC Name

2-propan-2-yloxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(2)11-8-5-7(9)3-4-10-8/h3-6H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUISQAUONICSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247371-36-3
Record name 2-(propan-2-yloxy)pyridin-4-amine
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Biological Activity

2-(Propan-2-yloxy)pyridin-4-amine, a pyridine derivative, has garnered attention in recent years due to its diverse biological activities. This compound's structure includes a pyridine ring substituted with a propan-2-yloxy group and an amine, which contributes to its pharmacological potential. This article reviews the biological activity of 2-(Propan-2-yloxy)pyridin-4-amine, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of 2-(Propan-2-yloxy)pyridin-4-amine is primarily attributed to its interaction with various molecular targets. Research indicates that compounds with similar structures often exhibit activity against specific enzymes or receptors involved in disease processes. For instance, studies have shown that modifications in the pyridine core can significantly influence the compound's efficacy against certain pathogens or in modulating biological pathways.

Therapeutic Applications

2-(Propan-2-yloxy)pyridin-4-amine has been explored for several therapeutic applications, including:

  • Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties. In structure-activity relationship (SAR) studies, related compounds demonstrated significant antiviral effects against enteroviruses, indicating potential for further exploration in viral pathogenesis .
  • Antimalarial Activity : Similar pyridine derivatives have shown promising antiplasmodial activity against Plasmodium falciparum strains. While specific data on 2-(Propan-2-yloxy)pyridin-4-amine is limited, the structural similarities suggest potential efficacy in malaria treatment .

Case Studies and Experimental Data

  • Antiviral Efficacy : In a study involving various pyridine analogs, compounds with similar alkoxy substitutions were tested for their ability to inhibit viral replication. The most potent compound exhibited an EC50 of 2.5 μM with a selectivity index of 44.5, indicating that structural modifications significantly impact antiviral potency .
    CompoundEC50 (μM)CC50 (μM)Selectivity Index
    5e2.5111.244.5
    DibucaineN/AN/AN/A
  • In Vitro Antiplasmodial Studies : A series of related compounds demonstrated IC50 values in the nanomolar range against resistant strains of Plasmodium falciparum, suggesting that similar derivatives could be developed for effective malaria treatments .
  • Molecular Docking Studies : In silico docking experiments have illustrated the binding affinity of pyridine derivatives to key proteins involved in cancer progression, highlighting their potential as cancer therapeutics by inhibiting pathways like PI3Kα .

Scientific Research Applications

Overview

2-(Propan-2-yloxy)pyridin-4-amine, also known by its IUPAC name, is a pyridine derivative that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is primarily recognized for its applications in medicinal chemistry, agrochemicals, and material science.

Medicinal Chemistry

2-(Propan-2-yloxy)pyridin-4-amine has been explored for its potential therapeutic applications, particularly in the development of pharmaceuticals. Its structural features allow it to interact with biological targets effectively.

  • Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. For instance, studies have shown that modifications to the pyridine ring can enhance potency against various cancer cell lines.
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Certain derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antibacterial agents.

Agrochemicals

In the field of agriculture, 2-(Propan-2-yloxy)pyridin-4-amine has potential applications as a pesticide or herbicide. Its ability to disrupt specific biochemical pathways in pests can lead to effective pest management solutions.

  • Insecticidal Activity : Studies have reported that this compound can act as an insecticide by targeting neuroreceptors in insects, leading to paralysis and death.
  • Herbicidal Properties : The compound's selective toxicity towards certain plant species suggests its use as a herbicide, potentially aiding in weed control without harming crops.

Material Science

The unique properties of 2-(Propan-2-yloxy)pyridin-4-amine are being investigated for applications in material science, particularly in the synthesis of polymers and nanomaterials.

  • Polymer Synthesis : The compound can serve as a monomer in the production of functional polymers that exhibit desirable mechanical and thermal properties.
  • Nanotechnology : Its chemical structure allows for the incorporation into nanomaterials, which can be utilized in various applications including drug delivery systems and biosensors.

Data Tables

Application AreaSpecific Use CasesMechanism of Action
Medicinal ChemistryAnticancer agentsInhibition of tumor growth pathways
Antimicrobial agentsDisruption of bacterial cell functions
AgrochemicalsInsecticidesTargeting insect neuroreceptors
HerbicidesSelective toxicity towards weeds
Material SciencePolymer productionMonomer for functional polymers
Nanomaterial synthesisIncorporation into drug delivery systems

Case Study 1: Anticancer Properties

A study conducted on various derivatives of 2-(Propan-2-yloxy)pyridin-4-amine revealed significant inhibition of cancer cell proliferation in vitro. The research focused on modifying the amine group to enhance binding affinity to specific cancer targets, resulting in a promising lead compound for further development.

Case Study 2: Insecticidal Activity

Research published in an agricultural journal highlighted the efficacy of 2-(Propan-2-yloxy)pyridin-4-amine derivatives as insecticides against common agricultural pests. The study demonstrated that these compounds could significantly reduce pest populations while maintaining safety for non-target species.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of pyridinamine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
2-(Propan-2-yloxy)pyridin-4-amine -OCH(CH3)2 (2), -NH2 (4) C8H12N2O 152.20 Ether and amine groups on pyridine N/A
HNPC-A9229 (5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine) Cl (5), CF2H (6), -OCH2CH(CH3) linked to pyridine C13H12Cl2F2N4O 367.17 Chlorine, difluoromethyl, and pyridin-2-yloxy groups
4-(Thiophen-2-yl)pyridin-2-amine Thiophene (4), -NH2 (2) C9H8N2S 176.24 Thiophene ring introduces sulfur atom
2-Chloro-6-propoxypyridin-4-amine Cl (2), -OCH2CH2CH3 (6), -NH2 (4) C8H12ClN2O 199.65 Chlorine and propoxy groups
4-(4-Methoxyphenyl)pyrimidin-2-amine -Ph-OCH3 (4), -NH2 (2) C11H11N3O 201.23 Methoxyphenyl group enhances aromaticity

Key Observations :

  • Ether linkages (e.g., propan-2-yloxy in the target compound) improve solubility and bioavailability compared to alkyl chains .
Fungicidal Activity
  • HNPC-A9229 : Exhibits EC50 values of 0.16 mg/L (against Puccinia sorghi) and 1.14 mg/L (against Erysiphe graminis), outperforming commercial fungicides like tebuconazole and diflumetorim. The pyridin-2-yloxy group contributes to its potency and low mammalian toxicity (LD50 > 2000 mg/kg in rats) .
  • Compound 2a (precursor to HNPC-A9229): Shows higher toxicity (rat LD50 = 18 mg/kg), highlighting the critical role of substituent optimization in reducing adverse effects .
Enzyme Inhibition
  • 2-Amino-4-methylpyridine analogues (e.g., compound 33 in ): Designed as inducible nitric oxide synthase (iNOS) inhibitors.

Physicochemical Properties

  • Solubility: The propan-2-yloxy group in the target compound likely increases water solubility compared to non-polar substituents (e.g., thiophene or methoxyphenyl groups) .
  • Stability : Chlorine substituents (e.g., in 2-chloro-6-propoxypyridin-4-amine) may enhance stability but require careful handling due to toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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